2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-(chloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones reacted with acetylenedicarboxylate ester, methyl propiolate, or acetylacetylene, forming mixtures of various compounds . Analogous products were also obtained in the reaction of the 2-(methoxymethyl) derivative with methyl propiolate .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride” can be represented by the InChI code1S/C7H8ClN3.ClH/c8-7-10-3-5-1-2-9-4-6 (5)11-7;/h3,9H,1-2,4H2;1H
. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.07 . It is recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis and Structural Analysis
- Research has developed methods for synthesizing pyrimidine derivatives, including compounds structurally similar to 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, focusing on their potential as intermediates for further chemical transformations. For instance, a study detailed the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, highlighting its utility as a new intermediate compound of pyrimidine, with a high purity yield under optimal conditions (Liu Guo-ji, 2009).
Antiviral and Antimicrobial Applications
- Pyrimidine derivatives have shown significant potential in antiviral and antimicrobial applications. Research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed notable antiretroviral activity, with certain derivatives exhibiting strong inhibitory effects against human immunodeficiency virus and other retroviruses in cell culture (D. Hocková et al., 2003). Additionally, the synthesis and evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives have demonstrated antibacterial properties, offering a connection between the chemical structure and biological activity (J. Cieplik et al., 2008).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from pyrimidine structures have been synthesized for their anti-inflammatory and analgesic properties. A study reported the synthesis of various heterocyclic compounds based on pyrimidine analogs, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs (A. Abu‐Hashem et al., 2020).
Corrosion Inhibition
- Pyrimidine derivatives have been explored as corrosion inhibitors, with studies on 7-methoxypyrido[2,3-d]pyrimidin-4-amine and its analogs showing significant inhibitive action against the corrosion of mild steel in acidic environments. This research highlights the potential of pyrimidine compounds in industrial applications (M. Yadav et al., 2015).
Anticancer Potential
- Pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing selective activities against breast and renal cancer cell lines. This research indicates the promising therapeutic potential of pyrimidine derivatives in oncology (Linyi Wei & S. Malhotra, 2012).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c1-13-7-5-4-10-3-2-6(5)11-8(9)12-7;/h10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQJJRZKIHXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1CNCC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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